molecular formula C9H6N2O4 B8379140 5,8-Dihydro-[1,3]dioxolo[4,5-g]quinoxaline-6,7-dione

5,8-Dihydro-[1,3]dioxolo[4,5-g]quinoxaline-6,7-dione

Cat. No. B8379140
M. Wt: 206.15 g/mol
InChI Key: FKDUXSKMZDEBOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05977107

Procedure details

To a solution of 137 mg (0.65 mmol) of 36 in 4 mL of CF3CO2H kept in an ice bath was added dropwise 0.4 mL of fuming HNO3. The solution was stirred in the ice bath for 1 h and at room temperature overnight. It was evaporated and the residue was treated with 6 mL of water and stirred for 10 min. The mixture was filtered, washed with water, and dried to leave a yellow solid, 140 mg (80%); mp>330° C.; 1H NMR (DMSO-d6), 1.161 (t, 3, J=7.4), 2.712 (q, 2, J=7.6), 7.192 (s, 1), 12.209 (mb, 2). MS, 269 (M+, 100), 254 (12), 226 (15), 160 (20). HRMS, Cacld for C10H8ClN3O4 269.0198; Found 269.0196.
Name
Quantity
137 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0.4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
C10H8ClN3O4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[CH2:12][CH3:13])[NH:8][C:7](=[O:14])[CH2:6][NH:5]2.[N+:15]([O-])([OH:17])=[O:16].C1OC2C(=CC=C([N+]([O-])=O)C=2)[O:20]1.C1OC2C=C3C(NC(=O)C(=O)N3)=CC=2O1.C(C1C(CC)=CC=CC=1N)C>C(C(O)=O)(F)(F)F>[Cl:1][C:2]1[C:3]([N+:15]([O-:17])=[O:16])=[C:4]2[C:9](=[CH:10][C:11]=1[CH2:12][CH3:13])[NH:8][C:7](=[O:14])[C:6](=[O:20])[NH:5]2

Inputs

Step One
Name
Quantity
137 mg
Type
reactant
Smiles
ClC=1C=C2NCC(NC2=CC1CC)=O
Name
Quantity
4 mL
Type
solvent
Smiles
C(F)(F)(F)C(=O)O
Step Two
Name
Quantity
0.4 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1OC2=CC=C(C=C2O1)[N+](=O)[O-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1OC=2C=C3NC(C(NC3=CC2O1)=O)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=C(N)C=CC=C1CC
Step Seven
Name
C10H8ClN3O4
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
It was evaporated
ADDITION
Type
ADDITION
Details
the residue was treated with 6 mL of water
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to leave a yellow solid, 140 mg (80%)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
ClC=1C(=C2NC(C(NC2=CC1CC)=O)=O)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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